molecular formula C7H16FN B12325943 3-Fluoro-4,4-dimethyl-pentan-1-amine

3-Fluoro-4,4-dimethyl-pentan-1-amine

Cat. No.: B12325943
M. Wt: 133.21 g/mol
InChI Key: XNKNGGCITBJBGV-UHFFFAOYSA-N
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Description

3-Fluoro-4,4-dimethyl-pentan-1-amine is an organic compound that belongs to the class of aliphatic amines It is characterized by the presence of a fluorine atom attached to the third carbon of the pentane chain, along with two methyl groups attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4,4-dimethyl-pentan-1-amine can be achieved through several synthetic routes. One common method involves the fluorination of 4,4-dimethyl-pentan-1-amine using a fluorinating agent such as Selectfluor. The reaction is typically carried out under mild conditions, with the fluorinating agent being added to a solution of 4,4-dimethyl-pentan-1-amine in an appropriate solvent, such as acetonitrile, at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4,4-dimethyl-pentan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alkane.

    Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines or alkanes.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

3-Fluoro-4,4-dimethyl-pentan-1-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4,4-dimethyl-pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pentan-1-amine: A primary aliphatic amine with a similar structure but lacking the fluorine and methyl groups.

    3-Fluoro-pentan-1-amine: Similar to 3-Fluoro-4,4-dimethyl-pentan-1-amine but without the additional methyl groups.

    4,4-Dimethyl-pentan-1-amine: Similar structure but without the fluorine atom.

Uniqueness

This compound is unique due to the presence of both the fluorine atom and the two methyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s reactivity and ability to interact with biological targets, while the methyl groups increase its hydrophobicity and stability.

Properties

Molecular Formula

C7H16FN

Molecular Weight

133.21 g/mol

IUPAC Name

3-fluoro-4,4-dimethylpentan-1-amine

InChI

InChI=1S/C7H16FN/c1-7(2,3)6(8)4-5-9/h6H,4-5,9H2,1-3H3

InChI Key

XNKNGGCITBJBGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CCN)F

Origin of Product

United States

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